molecular formula C13H11BrN2O3 B13931935 3-(Benzyloxy)-2-bromo-5-methyl-4-nitropyridine

3-(Benzyloxy)-2-bromo-5-methyl-4-nitropyridine

Cat. No.: B13931935
M. Wt: 323.14 g/mol
InChI Key: NFTIDWIQHGYGIE-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-2-bromo-5-methyl-4-nitropyridine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a benzyloxy group at the third position, a bromine atom at the second position, a methyl group at the fifth position, and a nitro group at the fourth position on the pyridine ring. The unique arrangement of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-2-bromo-5-methyl-4-nitropyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Bromination: The bromine atom is introduced at the second position of the pyridine ring using brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Methylation: The methyl group is introduced at the fifth position using methylating agents like methyl iodide or dimethyl sulfate.

    Benzyloxy Substitution: The benzyloxy group is introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-2-bromo-5-methyl-4-nitropyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s reactivity and properties.

    Substitution: Nucleophilic and electrophilic substitution reactions can replace the benzyloxy, bromine, or nitro groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and aluminum chloride (AlCl3) for electrophilic substitution are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 3-(Benzyloxy)-2-bromo-5-methyl-4-aminopyridine, while substitution reactions can yield a variety of derivatives with different functional groups.

Scientific Research Applications

3-(Benzyloxy)-2-bromo-5-methyl-4-nitropyridine has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-2-bromo-5-methyl-4-nitropyridine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. For example, the nitro group may participate in redox reactions, while the benzyloxy group can enhance lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    3-(Benzyloxy)-2-bromo-5-methylpyridine: Lacks the nitro group, resulting in different reactivity and biological activity.

    3-(Benzyloxy)-2-bromo-4-nitropyridine: Lacks the methyl group, affecting its steric and electronic properties.

    3-(Benzyloxy)-5-methyl-4-nitropyridine: Lacks the bromine atom, altering its reactivity in substitution reactions.

Uniqueness

3-(Benzyloxy)-2-bromo-5-methyl-4-nitropyridine is unique due to the specific combination of substituents on the pyridine ring, which imparts distinct chemical properties and potential biological activities. Its unique structure makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H11BrN2O3

Molecular Weight

323.14 g/mol

IUPAC Name

2-bromo-5-methyl-4-nitro-3-phenylmethoxypyridine

InChI

InChI=1S/C13H11BrN2O3/c1-9-7-15-13(14)12(11(9)16(17)18)19-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3

InChI Key

NFTIDWIQHGYGIE-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=C1[N+](=O)[O-])OCC2=CC=CC=C2)Br

Origin of Product

United States

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